molecular formula C9H21Cl3O7P2 B8522469 [Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate CAS No. 67325-77-3

[Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate

Cat. No.: B8522469
CAS No.: 67325-77-3
M. Wt: 409.6 g/mol
InChI Key: NYTDWHUPUMONPZ-UHFFFAOYSA-N
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Preparation Methods

Tris(2-chloroethyl) phosphate

    Synthetic Routes: The synthesis involves the reaction of phosphorus oxychloride with 2-chloroethanol.

    Industrial Production Methods: In an industrial setting, tris(2-chloroethyl) phosphate is produced by reacting phosphorus oxychloride with ethylene oxide in the presence of a catalyst like sodium metavanadate.

Dimethyl methylphosphonate

Chemical Reactions Analysis

Tris(2-chloroethyl) phosphate

    Types of Reactions: It undergoes hydrolysis, oxidation, and substitution reactions.

    Common Reagents and Conditions: Hydrolysis is typically carried out in the presence of water or aqueous solutions. Oxidation reactions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Major Products: Hydrolysis of tris(2-chloroethyl) phosphate produces 2-chloroethanol and phosphoric acid.

Dimethyl methylphosphonate

Properties

CAS No.

67325-77-3

Molecular Formula

C9H21Cl3O7P2

Molecular Weight

409.6 g/mol

IUPAC Name

[methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate

InChI

InChI=1S/C6H12Cl3O4P.C3H9O3P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9;1-5-7(3,4)6-2/h1-6H2;1-3H3

InChI Key

NYTDWHUPUMONPZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)OC.C(CCl)OP(=O)(OCCCl)OCCCl

Related CAS

67325-77-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 571 g. of tris(2-chloroethyl)phosphate and 531 g. of dimethyl methylphosphonate was heated at 181°-197° C. until 287.5 of methylchloride was evolved; this required 26 hours. The product was then heated at 95° with 28.2 g. of methanol, and finally treated with ethylene oxide at 90°-100° until substantially neutral. The product was useful as a flame retardant at 5-10 phr. in a styrenated polyester.
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polyester
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Synthesis routes and methods II

Procedure details

A vessel fitted with stirrer, thermometer, heating mantle, and vertical reflux condenser was charged with 5308 g(42.8 moles) of dimethyl methylphosphonate, 5710 g. (20 moles) of tris(2-chloroethyl)phosphate, and 40 g. of anhydrous sodium carbonate. After a brief nitrogen purge to remove air (and thus avoid possible oxidative color development the reaction mixture was raised to 135°, at which point methyl chloride began to be evolved from the condenser outlet. Over five hours the temperature was gradually raised to 185° and held for 27 hours at which time measurement of the rate of methyl chloride evolution showed the rate to have dwindled to 0.08 cc/min. At this point, weighing the remaining reaction mixture showed that a weight loss of 3044 g. had occurred, corresponding to 60.3 moles of methyl chloride (as against a theoretical loss of 60 moles). While stirring was continued, the reactor was allowed to cool to about 92° under dry nitrogen. Then 282 g. (8.8 moles) of methanol was added over 5 minutes. This quantity was a small excess over the calculated amount of cyclic glycol ester, 7.8 moles, which had been determined to be present by the fact that a sample held for 10 minutes in water and then titrated with 0.1-N NaOH to Bromphenol blue end point showed 1.14 millequivalents of acid plus cyclic ester per gram, whereas a titration of a sample in methanol with methanolic 0.1-N KOH to Bromphenol blue showed 0.16 milliequivalents of acid per gram; thus 0.98 milliequivalents of cyclic glycol ester per gram was present by this assay method. The reaction mixture was heated for 2 hours at 95°, at which point the two titration results were 0.27 meg. acid plus cyclic ester per gram and 0.17 meq. acid per gram; thus only 0.10 meq. cyclic ester per gram remained by this assay method. At this point, a fast stream of ethylene oxide was introduced with stirring at 95°. After 4 hours, the titrations by both the aqueous and alcoholic method were nil. Heating was then stopped, ethylene oxide continued as the temperature drifted down to 80°, then vigorous nitrogen sparging was conducted at 90°-95° until dissolved volatiles were removed (found to be mostly dimethyl methylphosphonate). The weight change during this devolatilization step was 3.5%. To remove final traces of acid, which reformed in the devolatilization step, the batch was briefly retreated with ethylene oxide at 95°. Alternatively, 12 of the non-volatile diepoxide of cyclohexenylmethyl cyclohexenylcarboxylate was added. The product, by the ethylene oxide finishing method, had the following characteristics:
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5308 g
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0.1-N
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cyclic glycol ester
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20 mol
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8.8 mol
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60.3 mol
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cyclic glycol ester
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0.1-N
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Synthesis routes and methods III

Procedure details

A mixture of 571 g. of tris(2-chloroethyl)phosphate and 531 g. of dimethyl methylphosphonate was heated at 181°-197° C. until 287.5 of methylchloride was evolved; this required 26 hours. The product was then heated at 95° with 28.2 g. of methenol, and finally treated with ethylene oxide at 90°-100° until substantially neutral. The product was useful as a flame retardant at 5-10 phr. in a styrenated polyester.
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polyester
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Synthesis routes and methods IV

Procedure details

A mixture of 571 g. of tris(2-chloroethyl) phosphate and 531 g. of dimethyl methylphosphonate was heated at 181°-197° C. until 287.5 of methylchloride was evolved; this required 26 hours. The product was then heated at 95° with 28.2 g. of methenol, and finally treated with ethylene oxide at 90°-100° until substantially neutral. The product was useful as a flame retardant at 5-10 phr. in a styrenated polyester.
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polyester
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